N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide
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Overview
Description
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclobutanecarboxamide core with a hydroxyoxolan substituent, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with N-methylhydroxylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux conditions.
Substitution: Various nucleophiles, solvents like acetonitrile, and mild heating.
Major Products Formed
Oxidation: Formation of N-(4-Oxooxolan-3-yl)-N-methylcyclobutanecarboxamide.
Reduction: Formation of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutylamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide
- N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide
Uniqueness
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide stands out due to its cyclobutanecarboxamide core, which imparts unique steric and electronic properties. This makes it distinct from similar compounds like N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide, which has a different substituent, and N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide, which features a cyclopropane ring instead of a cyclobutane ring.
Properties
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11(8-5-14-6-9(8)12)10(13)7-3-2-4-7/h7-9,12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRSGORPGSESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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